2-methoxy-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-[(E)-prop-1-enyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-[(E)-prop-1-enyl]benzene is a complex organic compound with a unique structure that includes multiple methoxy groups and a prop-1-enyl substituent
Preparation Methods
The synthesis of 2-methoxy-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-[(E)-prop-1-enyl]benzene typically involves multiple steps, starting with the preparation of the core benzene structure. The synthetic route may include:
Etherification: Introduction of methoxy groups through etherification reactions.
Substitution: Substitution reactions to introduce the ethoxy and prop-1-enyl groups.
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature conditions to ensure high yield and purity.
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
2-methoxy-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-[(E)-prop-1-enyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-methoxy-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-[(E)-prop-1-enyl]benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer and anti-viral activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methoxy-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-[(E)-prop-1-enyl]benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
2-methoxy-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-[(E)-prop-1-enyl]benzene can be compared with similar compounds, such as:
2-methoxy-1-methyl-4-(1-methylethyl)benzene: Shares the methoxy and methyl groups but differs in the overall structure and substituents.
1-methoxy-4-[2-(2-methoxyethoxy)ethoxy]benzene: Similar in having multiple methoxy groups but lacks the prop-1-enyl substituent.
The uniqueness of this compound lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-methoxy-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-[(E)-prop-1-enyl]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-5-6-16-8-10-18(20(14-16)22-4)24-12-11-23-17-9-7-15(2)13-19(17)21-3/h5-10,13-14H,11-12H2,1-4H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFIFEIDDSHETI-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCOC2=C(C=C(C=C2)C)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCOC2=C(C=C(C=C2)C)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.